molecular formula C22H19ClN2O2S B11673564 N-(2-chlorophenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(2-chlorophenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11673564
M. Wt: 410.9 g/mol
InChI Key: JUDYKQJRQYNRQJ-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of cyclopentathiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Cyclopentathiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Phenylacetamido Group: This step might involve amide bond formation using phenylacetic acid derivatives and appropriate coupling reagents.

    Chlorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the amide or aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
  • N-(2-FLUOROPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Uniqueness

N-(2-CHLOROPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE might exhibit unique properties due to the presence of the chlorophenyl group, which can influence its reactivity, biological activity, and overall stability compared to its analogs.

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C22H19ClN2O2S/c23-16-10-4-5-11-17(16)24-21(27)20-15-9-6-12-18(15)28-22(20)25-19(26)13-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,24,27)(H,25,26)

InChI Key

JUDYKQJRQYNRQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3Cl)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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